3-[2-(2-CHLOROPHENOXY)ACETAMIDO]-3-(4-CHLOROPHENYL)PROPANOIC ACID
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Overview
Description
3-[2-(2-CHLOROPHENOXY)ACETAMIDO]-3-(4-CHLOROPHENYL)PROPANOIC ACID is a synthetic organic compound that belongs to the class of chlorophenyl derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-CHLOROPHENOXY)ACETAMIDO]-3-(4-CHLOROPHENYL)PROPANOIC ACID typically involves the following steps:
Formation of 2-(2-CHLOROPHENOXY)ACETIC ACID: This can be achieved by reacting 2-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acetylation: The resulting 2-(2-CHLOROPHENOXY)ACETIC ACID is then acetylated using acetic anhydride to form 2-(2-CHLOROPHENOXY)ACETAMIDE.
Coupling Reaction: The final step involves coupling 2-(2-CHLOROPHENOXY)ACETAMIDE with 3-(4-CHLOROPHENYL)PROPANOIC ACID under appropriate conditions, such as using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems for precise control.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-CHLOROPHENOXY)ACETAMIDO]-3-(4-CHLOROPHENYL)PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[2-(2-CHLOROPHENOXY)ACETAMIDO]-3-(4-CHLOROPHENYL)PROPANOIC ACID has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(2-CHLOROPHENOXY)ACETAMIDO]-3-(4-CHLOROPHENYL)PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-(4-CHLOROPHENYL)PROPANOIC ACID: A structurally similar compound with different functional groups.
2-(2-CHLOROPHENOXY)ACETIC ACID: Shares the chlorophenoxy moiety but differs in overall structure.
Uniqueness
3-[2-(2-CHLOROPHENOXY)ACETAMIDO]-3-(4-CHLOROPHENYL)PROPANOIC ACID is unique due to its combination of chlorophenyl and acetamido groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[[2-(2-chlorophenoxy)acetyl]amino]-3-(4-chlorophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO4/c18-12-7-5-11(6-8-12)14(9-17(22)23)20-16(21)10-24-15-4-2-1-3-13(15)19/h1-8,14H,9-10H2,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXCOVLBIHEPBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC(CC(=O)O)C2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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